1-Ethynyl-3-(3-methoxypropoxy)benzene
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Overview
Description
1-Ethynyl-3-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 3-methoxypropoxy group
Preparation Methods
The synthesis of 1-Ethynyl-3-(3-methoxypropoxy)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of an aryl halide with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
1-Ethynyl-3-(3-methoxypropoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-3-(3-methoxypropoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-(3-methoxypropoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the ethynyl group can participate in various types of bond-forming reactions, while the benzene ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved in its biological and medicinal applications are determined by the specific interactions between the compound and its target molecules.
Comparison with Similar Compounds
1-Ethynyl-3-(3-methoxypropoxy)benzene can be compared with other similar compounds, such as:
1-Ethynyl-3-methoxybenzene: This compound lacks the 3-methoxypropoxy group, making it less versatile in certain synthetic applications.
1-Ethynyl-4-methoxybenzene: The position of the methoxy group on the benzene ring affects the compound’s reactivity and the types of reactions it can undergo.
3-Ethynylanisole: This compound has a similar structure but lacks the propoxy group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-ethynyl-3-(3-methoxypropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11-6-4-7-12(10-11)14-9-5-8-13-2/h1,4,6-7,10H,5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABITMOXCMGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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